Technical Guide: (3-Methoxy-phenylamino)-phenyl-acetic acid
Technical Guide: (3-Methoxy-phenylamino)-phenyl-acetic acid
The following technical guide details the chemical profile, synthesis, and applications of (3-Methoxy-phenylamino)-phenyl-acetic acid (CAS 725252-88-0).
CAS Registry Number: 725252-88-0 Synonyms: 2-((3-Methoxyphenyl)amino)-2-phenylacetic acid; N-(3-Methoxyphenyl)-2-phenylglycine Chemical Formula: C₁₅H₁₅NO₃ Molecular Weight: 257.29 g/mol [1][2][3]
Executive Summary
(3-Methoxy-phenylamino)-phenyl-acetic acid is a functionalized N-aryl-α-amino acid (specifically an N-aryl phenylglycine). It serves as a critical building block in organic synthesis, particularly in the development of peptidomimetics and nitrogen-containing heterocycles. Its structure combines a phenylacetic acid backbone with a meta-anisidine moiety, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery, particularly for targets requiring aromatic lipophilicity and hydrogen bond donor/acceptor motifs.
Chemical Identity & Structure
This compound belongs to the class of
Structural Features[4][5]
-
Core Scaffold: Phenylglycine (2-amino-2-phenylacetic acid).
-
N-Substituent: 3-Methoxyphenyl (m-anisyl) group.
-
Chirality: The
-carbon is chiral. The CAS 725252-88-0 typically refers to the racemic mixture ( ), though enantioselective synthesis is possible.
| Property | Value (Experimental/Predicted) |
| IUPAC Name | 2-[(3-Methoxyphenyl)amino]-2-phenylacetic acid |
| SMILES | COc1cccc(NC(C(=O)O)c2ccccc2)c1 |
| LogP (Predicted) | 2.8 - 3.2 |
| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) |
| pKa (Base) | ~2.0 - 3.0 (Aniline nitrogen - weakly basic) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; low solubility in water |
Synthesis Methodologies
Two primary routes are established for the synthesis of N-aryl phenylglycines: the Petasis Borono-Mannich Reaction (modern, multicomponent) and Nucleophilic Substitution (traditional).
Method A: The Petasis Borono-Mannich Reaction (Recommended)
This route is preferred for its atom economy, mild conditions, and ability to generate library diversity. It involves the condensation of an amine, an
Reaction Components:
-
Amine: 3-Methoxyaniline (m-Anisidine).
-
Carbonyl: Glyoxylic acid (usually as monohydrate).
-
Boronic Acid: Phenylboronic acid.
Experimental Protocol
-
Setup: In a round-bottom flask, dissolve Glyoxylic acid monohydrate (1.0 equiv, 10 mmol) in Dichloromethane (DCM) or Ethanol (20 mL).
-
Amine Addition: Add 3-Methoxyaniline (1.0 equiv, 10 mmol) and stir at room temperature for 30 minutes to form the iminium intermediate.
-
Boronic Acid Addition: Add Phenylboronic acid (1.1 equiv, 11 mmol).
-
Reaction: Stir the mixture vigorously at room temperature (or mild reflux if using ethanol) for 12–24 hours.
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove unreacted aniline) and Brine.
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: Hexane
EtOAc).
Figure 1: Mechanistic pathway of the Petasis reaction for the synthesis of CAS 725252-88-0.
Method B: Nucleophilic Substitution ( )
This traditional method involves the displacement of a halide from an
Protocol:
-
Reagents:
-Bromophenylacetic acid (1.0 equiv) and 3-Methoxyaniline (2.0–2.5 equiv). -
Solvent: DMF or Acetonitrile with a base (
or ). -
Conditions: Heat to 60–80°C for 4–8 hours.
-
Note: Requires excess aniline or base to scavenge HBr. Yields can be lower due to potential double alkylation or elimination side reactions.
Analytical Characterization
To validate the identity of CAS 725252-88-0, the following analytical signals are diagnostic.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 12.5 - 13.0 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |
| 7.30 - 7.50 | Multiplet | 5H | Phenyl ring protons (C-Ph) |
| 6.90 - 7.10 | Multiplet | 1H | Aniline ring (C5-H) |
| 6.20 - 6.40 | Multiplet | 3H | Aniline ring (C2, C4, C6-H) |
| 6.00 - 6.20 | Broad Singlet | 1H | -NH- (Amino proton) |
| 5.10 - 5.25 | Singlet/Doublet | 1H | |
| 3.65 - 3.70 | Singlet | 3H | -OCH |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (
) is often more sensitive for carboxylic acids. -
Expected Mass:
- m/z
- m/z
Applications in Drug Discovery
This compound acts as a versatile "diversity vector" in medicinal chemistry.
Precursor for Indoles and Oxindoles
N-aryl phenylglycines can undergo oxidative cyclization (often Pd-catalyzed) to form substituted indoles or oxindoles, which are privileged scaffolds in oncology (kinase inhibitors) and neuroscience.
Peptidomimetics
The incorporation of N-aryl amino acids into peptide chains restricts conformational flexibility. This rigidification can improve the metabolic stability of peptide drugs and enhance binding affinity to protein targets by locking the bioactive conformation.
Multicomponent Reaction (MCR) Building Block
The carboxylic acid and secondary amine functionalities allow this molecule to participate in further Ugi or Passerini reactions, enabling the rapid synthesis of complex depsipeptide-like libraries.
Figure 2: Downstream synthetic utility of the (3-Methoxy-phenylamino)-phenyl-acetic acid scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.[1]
-
Handling:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent decarboxylation or oxidation of the amine.
-
References
-
Petasis Reaction Overview: Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link
-
N-Aryl Glycine Synthesis: Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono Mannich multicomponent reaction. Chemical Reviews, 110(10), 6129-6190. Link
- Application in Heterocycles: Jiang, B., et al. (2009). Recent advances in the synthesis of indoles and oxindoles from N-aryl-α-amino acids. Current Organic Chemistry, 13(15), 1535-1552.
-
Chemical Database: PubChem Compound Summary for similar N-aryl phenylglycines. Link
